2',5-Difluoro-[1,1'-biphenyl]-3-ol
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Overview
Description
2’,5-Difluoro-[1,1’-biphenyl]-3-ol is a fluorinated biphenyl derivative Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Difluoro-[1,1’-biphenyl]-3-ol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for fluorinated biphenyl derivatives often involve large-scale Suzuki–Miyaura cross-coupling reactions. These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-quality compounds. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,5-Difluoro-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups into the biphenyl structure, while oxidation and reduction can modify the hydroxyl group or the aromatic rings .
Scientific Research Applications
2’,5-Difluoro-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated biphenyl derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2’,5-Difluoro-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 3’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
- 5,6-Difluoro-2,1,3-benzothiadiazole derivatives
Uniqueness
2’,5-Difluoro-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group. This unique structure can result in distinct chemical and physical properties, such as altered reactivity and enhanced stability. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-(2-fluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRXHGSMFOAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673369 |
Source
|
Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-59-1 |
Source
|
Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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